Product packaging for 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 1-ethyl 5-methyl ester(Cat. No.:CAS No. 103054-27-9)

2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 1-ethyl 5-methyl ester

Cat. No.: B601327
CAS No.: 103054-27-9
M. Wt: 404.4 g/mol
InChI Key: LHZKEQYUOAEZDN-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ceftibuten Related Impurity 9 is a chemical reference standard provided for quality control and research purposes in the development of the antibiotic Ceftibuten. Ceftibuten is a third-generation oral cephalosporin antibiotic used to treat bacterial infections such as acute bacterial exacerbations of chronic bronchitis, otitis media, pharyngitis, and tonsillitis . It functions by inhibiting bacterial cell wall synthesis. This binding to penicillin-binding proteins (PBPs) inhibits the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell death . Impurities in pharmaceutical compounds like Ceftibuten can arise from the synthesis process, storage degradation, or formulation reactions . Comprehensive impurity profiling is a regulatory requirement from authorities like the FDA and EMA to ensure drug safety, quality, and efficacy . The presence of polymeric impurities, in particular, has been associated with an increased incidence of allergic reactions . Therefore, high-purity reference standards like Ceftibuten Related Impurity 9 are essential tools for analytical method development, method validation, and quality control during the drug development and manufacturing stages . This product is intended for research analysis and is strictly for Research Use Only.

Properties

CAS No.

103054-27-9

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

1-O-ethyl 5-O-methyl (E)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioate

InChI

InChI=1S/C19H20N2O6S/c1-3-26-17(23)14(9-10-16(22)25-2)15-12-28-18(20-15)21-19(24)27-11-13-7-5-4-6-8-13/h4-9,12H,3,10-11H2,1-2H3,(H,20,21,24)/b14-9+

InChI Key

LHZKEQYUOAEZDN-NTEUORMPSA-N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-​Pentenedioic acid, 2-​[2-​[[(phenylmethoxy)​carbonyl]​amino]​-​4-​thiazolyl]​-​, 1-​ethyl 5-​methyl ester

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying Ceftibuten Related Impurity 9 in drug substances?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection is commonly employed, using spiked samples to validate separation efficiency. The FDA mandates submitting impurity profiles as chromatograms and raw integrated peak areas for representative batches . Stress testing (e.g., acidic/alkaline hydrolysis, thermal degradation) is critical to confirm Impurity 9’s stability and detect co-eluting impurities. Quantitation limits should be defined based on batch analysis data and safety thresholds from animal studies .
  • Key Parameters : Include specificity, linearity (e.g., R² ≥ 0.99), and limits of detection/quantification (LOD/LOQ). For example, LOQ should be ≤ 0.1% of the active pharmaceutical ingredient (API) .

Q. What are the primary synthetic pathways and stress conditions leading to the formation of Ceftibuten Related Impurity 9?

  • Formation Sources : Impurity 9 may arise during API synthesis (e.g., incomplete purification of intermediates) or via degradation under oxidative or hydrolytic conditions. Evidence from spectral studies (e.g., UV-Vis absorbance shifts in Table 6 of ) suggests interactions with metals like Mg²⁺ or Zn²⁺ could accelerate degradation .
  • Experimental Design : Use forced degradation studies (e.g., 0.1M HCl/NaOH, 40–80°C) to simulate accelerated stability conditions. Monitor impurity profiles using validated methods and correlate results with synthesis batch records .

Q. What regulatory guidelines govern impurity profiling for Ceftibuten and its related substances?

  • Compliance Requirements : Follow FDA guidelines for ANDA/NDA submissions, which require:

  • Complete impurity profiles with labeled peaks and batch-specific data (manufacturing date, site, analytical procedure number) .
  • Documentation of method robustness, including differentiation between past and present batch impurities .
    • Safety Thresholds : Impurity levels in clinical samples must not exceed those supported by animal safety data .

Advanced Research Questions

Q. How can degradation pathways leading to Ceftibuten Related Impurity 9 be systematically analyzed?

  • Mechanistic Studies :

  • Conduct kinetic studies under varied pH, temperature, and metal ion concentrations (e.g., using Mg(OH)₂ or ZnSO₄·7H₂O as in Tables 7–9 of ) to identify reaction orders and activation energies .
  • Employ LC-MS/MS to characterize degradation products and propose structural pathways.
    • Data Interpretation : Use Arrhenius plots to predict shelf-life and identify critical degradation conditions. Compare results with IUPAC principles for consistency checks and model development .

Q. What experimental strategies validate the specificity of analytical methods for Impurity 9 in the presence of structurally similar impurities?

  • Method Validation :

  • Forced Degradation : Expose Ceftibuten to photolytic, thermal, and oxidative stress to ensure baseline separation of Impurity 9 from other degradants (e.g., using spiked samples as per FDA guidelines) .
  • Cross-Validation : Compare results across multiple detectors (e.g., diode array vs. mass spectrometry) to confirm peak purity .
    • Statistical Analysis : Apply ANOVA to evaluate inter-laboratory reproducibility and Grubbs’ test to identify outliers in batch data .

Q. How should researchers address contradictions in impurity quantification data across different experimental setups?

  • Root-Cause Analysis :

  • Investigate instrument variability (e.g., column age, detector sensitivity) and sample preparation differences (e.g., solvent polarity, extraction time).
  • Use orthogonal methods (e.g., NMR vs. HPLC) to resolve discrepancies .
    • Reporting Standards : Clearly document limitations (e.g., matrix interference) and propose alternative hypotheses in discussions, adhering to IUPAC’s emphasis on minimizing unresolved questions .

Q. What are the implications of Ceftibuten’s metal complexation behavior on Impurity 9’s stability in formulation matrices?

  • Interaction Studies :

  • Reference Table 6 ( ), which shows altered absorbance spectra when Ceftibuten interacts with metals, indicating potential complexation-driven degradation .
  • Use isothermal titration calorimetry (ITC) to quantify binding constants and assess thermodynamic stability.
    • Formulation Design : Avoid metal-containing excipients (e.g., Mg-stearate) in solid dosage forms to suppress Impurity 9 formation.

Methodological Considerations

  • Data Presentation : Include chromatograms, kinetic plots, and statistical summaries (e.g., %RSD for repeatability) to enhance reproducibility .
  • Literature Review : Cite original publications for known compounds and provide full synthetic details for novel impurities per Beilstein Journal guidelines .
  • Ethical Reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to ensure academic and practical significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.